molecular formula C25H41BClN3O14 B569921 Tensophoril CAS No. 111645-92-2

Tensophoril

Cat. No.: B569921
CAS No.: 111645-92-2
M. Wt: 653.87
InChI Key: BTAJHXXVXZDBKY-MEANXROASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tensophoril is identified as a trade name for the barbiturate derivative Amylobarbital (5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione monosodium salt), a sedative-hypnotic agent with the molecular formula C₁₁H₁₅N₂NaO₃ and molecular weight 248.26 g/mol . It is listed under multiple synonyms and trade names, including Amytal, Sodium Amytal, and Tuinal (a combination drug with secobarbital). Amylobarbital acts primarily on the central nervous system (CNS) by enhancing GABAergic inhibition, leading to sedation and hypnosis. Its historical applications include treating insomnia, anxiety, and preoperative sedation .

Notably, contradicts this classification, referring to this compound N.D as a dopamine agonist acting on α/β-adrenergic and dopaminergic (D) receptors to induce cardiac stimulation and vasoconstriction. For this analysis, the primary focus remains on Amylobarbital-based this compound due to its detailed pharmacological profile in .

Properties

CAS No.

111645-92-2

Molecular Formula

C25H41BClN3O14

Molecular Weight

653.87

IUPAC Name

4-(2-aminoethyl)benzene-1,2-diol;boric acid;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;5-ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione;hydrochloride

InChI

InChI=1S/C11H18N2O3.C8H11NO2.C6H8O6.BH3O3.ClH/c1-4-11(6-5-7(2)3)8(14)12-10(16)13-9(11)15;9-4-3-6-1-2-7(10)8(11)5-6;7-1-2(8)5-3(9)4(10)6(11)12-5;2-1(3)4;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);1-2,5,10-11H,3-4,9H2;2,5,7-10H,1H2;2-4H;1H/t;;2-,5+;;/m..0../s1

InChI Key

BTAJHXXVXZDBKY-MEANXROASA-N

SMILES

B(O)(O)O.CCC1(C(=O)NC(=O)NC1=O)CCC(C)C.C1=CC(=C(C=C1CCN)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.Cl

Synonyms

Tensophoril

Origin of Product

United States

Comparison with Similar Compounds

Research Limitations and Contradictions

  • mislabels this compound as a dopamine agonist, conflicting with . This may reflect regional nomenclature differences or outdated classifications.
  • Supplementary tables in (e.g., analytical methods for compound comparison) are referenced but unavailable, limiting pharmacokinetic or pharmacodynamic contrasts .

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